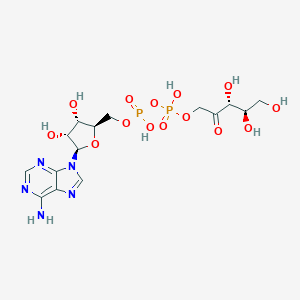
Adenosine diphosphate ribulose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine diphosphate ribulose (ADP-ribulose) is a molecule that plays a crucial role in photosynthesis, the process by which plants convert sunlight into energy. This molecule is involved in the first step of the Calvin cycle, a series of reactions that converts carbon dioxide into glucose. ADP-ribulose is synthesized in the chloroplasts of plant cells and is essential for the survival of plants.
Mécanisme D'action
Adenosine diphosphate ribulose plays a crucial role in the first step of the Calvin cycle. In this step, carbon dioxide is fixed into a five-carbon sugar called ribulose 1,5-bisphosphate. This reaction is catalyzed by Rubisco, which binds to both carbon dioxide and ribulose 1,5-bisphosphate to form an unstable intermediate. This intermediate then breaks down into two molecules of 3-phosphoglycerate and one molecule of Adenosine diphosphate ribulose.
Biochemical and Physiological Effects:
Adenosine diphosphate ribulose has several biochemical and physiological effects on plants. It is essential for the survival of plants as it is involved in the first step of the Calvin cycle, which produces glucose, the primary source of energy for plants. Adenosine diphosphate ribulose also plays a role in regulating the activity of Rubisco, which is important for maintaining the efficiency of photosynthesis.
Avantages Et Limitations Des Expériences En Laboratoire
Adenosine diphosphate ribulose has several advantages for laboratory experiments. It is a well-studied molecule and its synthesis and mechanism of action are well understood. Adenosine diphosphate ribulose is also readily available and can be easily purified for use in experiments. However, there are also limitations to using Adenosine diphosphate ribulose in laboratory experiments. It is a complex molecule and its synthesis requires several steps, which can be time-consuming and difficult to perform.
Orientations Futures
There are several future directions for research on Adenosine diphosphate ribulose. One area of research is the development of new technologies for improving the efficiency of photosynthesis in plants. Another area of research is the study of the regulation of Rubisco activity, which is important for maintaining the efficiency of photosynthesis. Additionally, the study of Adenosine diphosphate ribulose could lead to the development of new drugs or treatments for diseases that affect photosynthesis.
Méthodes De Synthèse
Adenosine diphosphate ribulose is synthesized in the chloroplasts of plant cells through a complex series of reactions. The first step in the synthesis of Adenosine diphosphate ribulose is the conversion of ribulose 5-phosphate to 3-phosphoglycerate. This reaction is catalyzed by the enzyme ribulose bisphosphate carboxylase/oxygenase (Rubisco). Rubisco is the most abundant protein in the world and is responsible for fixing carbon dioxide from the atmosphere.
Applications De Recherche Scientifique
Adenosine diphosphate ribulose has been the subject of extensive scientific research due to its important role in photosynthesis. Scientists have studied the mechanism of action of Adenosine diphosphate ribulose and its biochemical and physiological effects on plants. The study of Adenosine diphosphate ribulose has led to a better understanding of the process of photosynthesis and has contributed to the development of new technologies for improving crop yields.
Propriétés
Numéro CAS |
148333-40-8 |
|---|---|
Nom du produit |
Adenosine diphosphate ribulose |
Formule moléculaire |
C15H23N5O14P2 |
Poids moléculaire |
559.32 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4R)-3,4,5-trihydroxy-2-oxopentyl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O14P2/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21/h4-6,8,10-12,15,21-22,24-26H,1-3H2,(H,27,28)(H,29,30)(H2,16,17,18)/t6-,8-,10-,11-,12-,15-/m1/s1 |
Clé InChI |
UEWOFAOFTJYWBK-GKILRDIXSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OCC(=O)[C@@H]([C@@H](CO)O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(=O)C(C(CO)O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(=O)C(C(CO)O)O)O)O)N |
Synonymes |
adenosine diphosphate ribulose ADP ribulose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234063.png)
![2-(phenylsulfanyl)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234071.png)
![2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234073.png)
![3,5-dimethyl-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234078.png)
![3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B234088.png)
![1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-14,44,48,50,54,56,58-heptamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione](/img/structure/B234097.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenoxyacetamide](/img/structure/B234112.png)

![2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234122.png)

![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)
![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234138.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)